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Compound of Interest

Compound Name: 2-(2-Morpholin-4-ylethoxy)aniline

Cat. No.: B1309054

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure
elucidation of 2-(2-Morpholin-4-ylethoxy)aniline. Due to the limited availability of public
experimental data for this specific compound, this document outlines the expected
physicochemical properties and predicted spectroscopic characteristics based on the analysis
of its constituent functional groups and related chemical structures. Detailed experimental
protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,
and Mass Spectrometry (MS) are provided to guide researchers in the analytical process. This
guide is intended to serve as a practical resource for scientists involved in the synthesis,
characterization, and quality control of this and structurally related molecules.

Introduction

2-(2-Morpholin-4-ylethoxy)aniline is a chemical compound of interest in medicinal chemistry
and drug development due to its structural motifs, which are present in a variety of biologically
active molecules. The molecule incorporates a primary aromatic amine, an ether linkage, and a
morpholine ring, all of which can contribute to its pharmacological profile. Accurate structural
elucidation is a critical step in the drug development pipeline, ensuring compound identity,
purity, and stability. This guide details the analytical techniques and expected outcomes for the
comprehensive characterization of 2-(2-Morpholin-4-ylethoxy)aniline.
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Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-(2-Morpholin-4-

ylethoxy)aniline.

Property Value Source
Molecular Formula C12H18N202 [Calculated]
Molecular Weight 222.28 g/mol [Calculated]
CAS Number 64039-56-1 [1]
Appearance Predicted: Crystalline solid

Predicted: Soluble in organic

Solubility ]

solvents like DMSO, Methanol
Melting Point Not available
Boiling Point Not available

Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for 2-(2-Morpholin-4-

ylethoxy)aniline. These predictions are based on established chemical shift and absorption

frequency ranges for the functional groups present in the molecule.

Predicted *H NMR Data (500 MHz, CDCI3)

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://www.benchchem.com/product/b1309054?utm_src=pdf-body
https://www.benchchem.com/product/b1309054?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8670384.htm
https://www.benchchem.com/product/b1309054?utm_src=pdf-body
https://www.benchchem.com/product/b1309054?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
~6.8-7.2 m 4H Aromatic protons
~4.1 t 2H O-CH2-CH2-N
~ 3.8 (broad s) s 2H NH:2
Morpholine: -CH2-O-
~3.7 t 4H
CHa-
~2.8 t 2H O-CH2-CH2-N
Morpholine: -CHz2-N-
~ 2.6 t 4H

CHz=-

Predicted **C NMR Data (125 MHz, CDClz)

Chemical Shift (8) ppm Assignment
~ 145 - 150 Aromatic C-O
~135-140 Aromatic C-N
~110- 125 Aromatic C-H
~ 67 Morpholine: -CH2-O-CHa-
~ 66 O-CH2-CH2-N
~ 58 O-CH2-CH2-N
~54 Morpholine: -CH2-N-CHa-

Predicted IR Spectroscopy Data
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Frequency (cm™?) Intensity Assighment

3300 - 3500 Medium, Sharp (doublet) N-H stretch (primary amine)
2850 - 3000 Medium C-H stretch (aliphatic)

~ 1600 Strong N-H bend (scissoring)

1450 - 1550 Medium to Strong C=C stretch (aromatic)
1200 - 1250 Strong C-O stretch (aryl ether)

C-O-C stretch (morpholine
1115-1140 Strong

ether)
1000 - 1100 Medium C-N stretch (aliphatic)
ELedlgigd_Mass_Sp_e_cir_QmﬂnLData
Interpretation
222 [M]* (Molecular lon)
120 [M - CaHsNO - C2Ha]*
100 [CsH10NO]J* (Morpholinoethyl fragment)
86 [C4aHsNO]* (Morpholine fragment)

Experimental Protocols

The following are detailed protocols for the key experiments required for the structure
elucidation of 2-(2-Morpholin-4-ylethoxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds) in a 5 mm NMR tube.
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 Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.
o Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
o Reference the spectrum to the residual solvent peak (e.g., CDCIs at 7.26 ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.
o Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

« 2D NMR (COSY, HSQC, HMBC):

o Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between
protons and carbons and to aid in unambiguous assignments.

o Data Analysis: Integrate the *H NMR signals to determine proton ratios. Analyze chemical
shifts, coupling constants, and 2D correlations to assemble the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
e Sample Preparation:

o Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and
press into a thin, transparent pellet.

o Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total
Reflectance (ATR) crystal.
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e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record the spectrum over a range of 4000-400 cm™1.

o Acquire at least 16 scans for a good signal-to-noise ratio.

o Data Analysis: Identify characteristic absorption bands for functional groups such as N-H
(amine), C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and C-N bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.qg.,
methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

e Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (El).

» Data Acquisition:

o ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass
spectrum in positive ion mode to observe the [M+H]* ion.

o EI-MS: Introduce the sample (if sufficiently volatile) into the EI source. This will generate
the molecular ion [M]* and characteristic fragment ions.

o Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental
composition. Analyze the fragmentation pattern to gain further structural information.

Visualizations
Molecular Structure

Caption: 2D structure of 2-(2-Morpholin-4-ylethoxy)aniline.
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Structure Elucidation Workflow
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Caption: Workflow for the structure elucidation of the target compound.

Key Spectroscopic Correlations

2-(2-Morpholin-4-ylethoxy)aniline
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Caption: Correlation of structural fragments with spectroscopic data.

Conclusion

The structural elucidation of 2-(2-Morpholin-4-ylethoxy)aniline can be reliably achieved
through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. This
guide provides a framework of the expected spectral characteristics and detailed experimental
protocols to facilitate the unambiguous identification and characterization of this compound.
While experimental data for this specific molecule is not readily available in public databases,
the principles and predicted data outlined herein offer a solid foundation for researchers in the
field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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